1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide
Description
Properties
IUPAC Name |
1-methyl-4-oxopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-8-3-2-5(9)6(4-8)12(7,10)11/h2-4H,1H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPSIFNKXNIAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238746 | |
| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182556-18-9 | |
| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182556-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-oxo-1,4-dihydropyridine-3-sulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CX6284GS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide is a compound with significant biological activity, primarily recognized for its role as a carbonic anhydrase inhibitor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 188.21 g/mol
The primary mechanism of action of this compound involves the inhibition of carbonic anhydrase II (CA-II), an enzyme crucial for regulating acid-base balance in various physiological processes. The inhibition of CA-II can lead to:
- Reduction of intraocular pressure : Beneficial in treating glaucoma.
- Regulation of fluid secretion : Important for conditions related to fluid retention.
Research indicates that this compound can effectively inhibit CA-II, thereby demonstrating potential therapeutic benefits in conditions such as hypertension and certain types of cancer .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial metabolism by inhibiting key enzymes.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate the inhibitory effect on CA-II | Demonstrated significant inhibition with IC50 values indicating strong affinity for the enzyme. |
| Study 2 | Assess antimicrobial activity | Showed effectiveness against Gram-positive and Gram-negative bacteria with varying degrees of potency. |
| Study 3 | Investigate anticancer potential | Induced apoptosis in breast cancer cell lines, warranting further exploration into its mechanism. |
Clinical Applications
The therapeutic potential of this compound extends to several clinical applications:
- Glaucoma Treatment : By inhibiting CA-II, the compound may help lower intraocular pressure.
- Hypertension Management : Its role in fluid regulation could benefit patients with high blood pressure.
- Cancer Therapy : Preliminary findings suggest it may enhance the efficacy of existing cancer treatments through its apoptotic effects.
Comparison with Similar Compounds
1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide
- Structural Difference : Incorporates a benzyl group at the 1-position instead of methyl.
- However, both compounds share identical sulfonamide positioning, retaining CA inhibitory activity .
- Activity Data: Compound CA-II Ki (nM) CA-XII Activity Source this compound 77 Moderate 1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide Not reported Moderate
1-(4-Methylphenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide
- Structural Difference : Replaces the pyridine ring with pyridazine and introduces a carboxamide linker.
- Functional Impact: The pyridazine ring alters electronic properties, while the carboxamide may reduce zinc-binding affinity compared to sulfonamides.
Functional Analogs
Coumate (6-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid)
- Structural Difference : Coumarin-based inhibitor lacking a sulfonamide group.
- Functional Impact : Binds CA via the carbonyl oxygen instead of sulfonamide.
- Activity Data: Compound CA-I Ki (nM) CA-II Ki (nM) Source this compound 3440 77 Coumate 3450 Not reported
The target compound shows comparable CA-I inhibition but superior CA-II potency, highlighting its isoform selectivity.
(4-Bromophenyl)difluoromethanesulfonamide
- Structural Difference : Aryl sulfonamide with bromine and difluoromethyl substituents.
- Functional Impact : Enhanced halogen bonding and electron-withdrawing effects may improve binding.
Activity Data :
Compound CA-II Ki (nM) Source This compound 77 (4-Bromophenyl)difluoromethanesulfonamide 98
The target compound exhibits marginally higher CA-II potency, likely due to optimized steric fit from the dihydropyridine ring.
Selectivity Profile
The compound’s selectivity for CA-II over CA-I is striking:
| CA Isoform | Ki (nM) | Source |
|---|---|---|
| CA-I | 3440 | |
| CA-II | 77 | |
| CA-XII | Moderate* |
*Qualitative data from indicates moderate inhibition of CA-XII, though quantitative values are unavailable.
Key Research Findings
Structural Determinants of Activity : The sulfonamide group is critical for zinc coordination, while the methyl group at the 1-position balances steric effects and bioavailability .
Comparative Limitations: Unlike coumarin-based inhibitors (e.g., Coumate), the compound cannot inhibit membrane-bound isoforms like CA-IX effectively due to its polarity .
Preparation Methods
Mechanistic Pathway
The reaction proceeds via nucleophilic addition of the active methylene group in 4a,b to the α,β-unsaturated acrylonitrile (14a,b ), followed by elimination of ethanol and cyclization through intramolecular attack of the hydrazide NH group on the cyano moiety. This forms the pyridone ring, with the sulfonamide group pre-installed at the 3-position. The 4-oxo group arises naturally from the cyclization process.
Methylation at N1
To introduce the 1-methyl group, post-cyclization alkylation is required. Treatment of the pyridone intermediate (15a ) with methyl iodide (MeI) in dimethylformamide (DMF) using sodium hydride (NaH) as a base facilitates N-methylation. This step mirrors the methylation of sulfonamide NH groups reported in, where NaH deprotonates the pyridone nitrogen, enabling nucleophilic substitution with MeI.
Key Data:
-
Reaction Conditions : 0.01 mol 15a , 0.02 mol MeI, 0.01 mol NaH, DMF, 0°C to room temperature, 1.5 hours.
-
Characterization : Post-methylation, H NMR confirms the N-CH signal at δ 2.33 ppm, alongside the pyridone-H singlet at δ 7.94 ppm.
Suzuki Coupling for Pyridine Ring Assembly
An alternative route employs Suzuki-Miyaura cross-coupling to construct the pyridine ring with pre-functionalized sulfonamide and methyl groups. As detailed in, this method involves coupling a boronic acid-containing sulfonamide subunit with a halogenated pyridine precursor.
Synthesis of Boronic Ester Intermediates
For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is prepared via palladium-catalyzed borylation of 3-bromo-5-aminopyridine using bis(pinacolato)diboron and potassium acetate in DMSO. This boronic ester is then coupled with a methyl-substituted pyridyl iodide under Suzuki conditions to install the methyl group at N1.
Key Data:
-
Characterization : IR spectra show O=S=O stretches at 1370 cm and 1170 cm, confirming sulfonamide formation.
Reductive Amination and Cyclization
A third method involves reductive amination to form the dihydropyridine ring, followed by oxidation to introduce the 4-oxo group. This approach adapts Hantzsch dihydropyridine synthesis principles but incorporates sulfonamide functionality.
Dihydropyridine Formation
A mixture of methyl acetoacetate, ammonium acetate, and 3-sulfonamidobenzaldehyde undergoes cyclocondensation in ethanol under reflux. The reaction produces 1,4-dihydro-3-sulfonamidopyridine, which is subsequently methylated at N1 using MeI.
Oxidation to Pyridone
Treatment with manganese dioxide (MnO) in dichloromethane oxidizes the 4-position to a ketone, yielding the target 1,4-dihydro-4-oxo structure.
Key Data:
Direct Sulfonation of Pyridine Derivatives
While challenging due to pyridine’s electron-deficient ring, directed sulfonation at C3 can be achieved using a temporary directing group. For instance, introducing a trimethylsilyl (TMS) group at C4 via lithiation directs sulfonation to C3. Subsequent displacement of the TMS group with an oxo moiety and amidation yields the target compound.
Sulfonation and Functionalization
-
Step 1 : Lithiation of 4-TMS-pyridine with LDA at -78°C, followed by quenching with sulfur trioxide (SO) to install the sulfonic acid group at C3.
-
Step 2 : Hydrolysis of the sulfonic acid to sulfonamide using thionyl chloride (SOCl) and aqueous ammonia.
-
Step 3 : Oxidative removal of the TMS group with ceric ammonium nitrate (CAN) introduces the 4-oxo group.
Key Data:
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the common synthetic pathways for preparing 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfonamide formation. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitution steps .
- Catalysts : Acid or base catalysts may accelerate cyclization, with yields reaching 85% under optimized conditions (e.g., reports 85% yield for a related disulfonamide) .
- Temperature control : Reactions often require precise thermal management (e.g., reflux conditions) to avoid side products .
Analytical validation (e.g., H NMR, IR, mass spectrometry) is critical for confirming purity and structure .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, with parameters like factor () and data-to-parameter ratios () ensuring accuracy .
- NMR spectroscopy : H and C NMR resolve aromatic protons and substituent effects (e.g., δ 7.2–8.2 ppm for aromatic protons in ) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., in ) .
Advanced: How can researchers optimize multi-step syntheses of this compound to address low intermediate yields or impurities?
- Reaction condition screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading .
- Continuous flow reactors : Improve mixing and heat transfer for intermediates prone to degradation .
- Chromatographic purification : Employ flash chromatography or HPLC to isolate intermediates, as described in for similar sulfonamides .
- In-line monitoring : Techniques like FTIR or Raman spectroscopy enable real-time tracking of reaction progress .
Advanced: How should researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Standardized assays : Replicate studies using uniform protocols (e.g., fixed cell lines or enzyme concentrations) to minimize variability .
- Purity verification : Confirm compound integrity via H NMR and HPLC before biological testing, as impurities may skew results .
- Mechanistic cross-validation : Compare activity across multiple assay types (e.g., enzymatic vs. cellular) to identify context-dependent effects .
Advanced: What computational and experimental strategies elucidate the structure-activity relationship (SAR) of this compound?
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) to aromatic rings to study electronic effects on bioactivity, as seen in and .
- Molecular docking : Model interactions with target proteins (e.g., anti-inflammatory COX-2 or kinase targets) to predict binding modes .
- Pharmacophore mapping : Overlay active analogs (e.g., dihydropyridines in ) to identify critical functional groups .
Advanced: What methodological approaches are recommended for studying the pharmacological mechanisms of this compound?
- Surface plasmon resonance (SPR) : Quantify binding kinetics to target proteins (e.g., kinases or receptors) .
- Gene expression profiling : Use RNA-seq or qPCR to identify pathways modulated by the compound (e.g., antioxidant responses in ) .
- Metabolomics : Track changes in cellular metabolites to uncover off-target effects .
Advanced: How can researchers address challenges in solubility or stability during analytical characterization?
- Co-crystallization : Hydrate forms (e.g., the dihydrate in ) improve stability for crystallographic studies .
- Solubility enhancers : Use DMSO-d6 for NMR or surfactant-aided dissolution in bioassays .
- Degradation studies : Conduct accelerated stability testing under varied pH and temperature conditions .
Advanced: What advanced techniques are used to study interactions between this compound and biomacromolecules?
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (e.g., , ) for protein-ligand interactions .
- Cryo-EM : Resolve binding conformations in large complexes (e.g., membrane receptors) .
- Molecular dynamics simulations : Predict conformational flexibility and residence time in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
